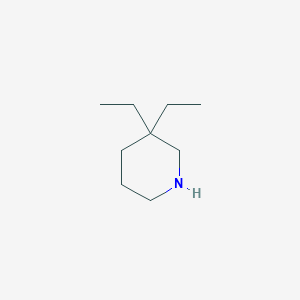
3,3-Diethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its structural uniqueness, where two ethyl groups are attached to the third carbon atom of the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpiperidine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl halides under basic conditions. For instance, piperidine can be reacted with ethyl bromide in the presence of a strong base like sodium hydride to yield this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of pyridine derivatives in the presence of ethylating agents is another method employed for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Diethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed under hydrogenation conditions.
Substitution: Alkyl halides or acyl chlorides are typical reagents used in substitution reactions.
Major Products: The major products formed from these reactions include N-alkylated or N-acylated piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
3,3-Diethylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of agrochemicals and as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Diethylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the piperidine ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. This compound can modulate the function of neurotransmitter receptors, making it a potential candidate for neurological research.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylpiperidine: Similar in structure but with methyl groups instead of ethyl groups.
3,5-Dimethylpiperidine: Another derivative with methyl groups at different positions.
1-Cyclohexylpiperazine: A piperazine derivative with a similar ring structure.
Uniqueness: 3,3-Diethylpiperidine is unique due to the presence of ethyl groups, which can influence its steric and electronic properties, making it distinct in terms of reactivity and biological activity compared to its methyl-substituted counterparts.
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
3,3-diethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-9(4-2)6-5-7-10-8-9/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
VDUWZZPSIPFMAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCNC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




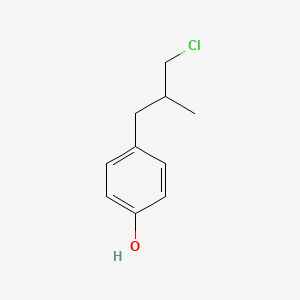

![2-{[(Benzyloxy)carbonyl]amino}-4-tert-butyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13186668.png)
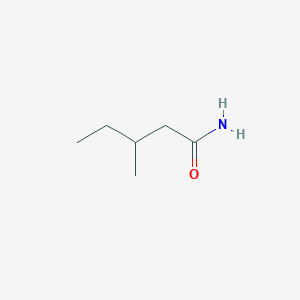
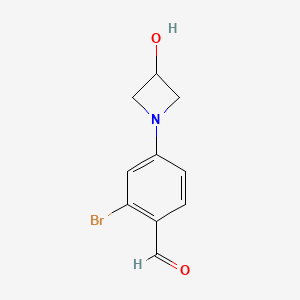

![2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13186701.png)

amine](/img/structure/B13186708.png)

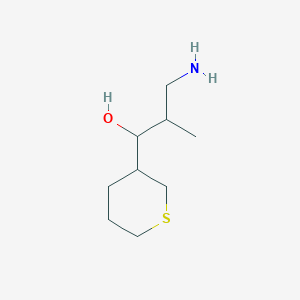
![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
